molecular formula C16H15NO3S B353021 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 853750-24-0

3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one

Cat. No. B353021
M. Wt: 301.4g/mol
InChI Key: LMIAQYDCNIBFFY-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .


Synthesis Analysis

Benzothiazoles can be synthesized from commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The synthesis process involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .


Molecular Structure Analysis

The structure configuration of newly synthesized benzothiazoles can be determined by elemental analysis and various spectroscopic techniques, including IR, HNMR, and GCMS .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Safety And Hazards

The safety and hazards associated with benzothiazoles can vary depending on the specific compound. Some benzothiazoles have been found to exhibit acute toxicity .

Future Directions

Benzothiazoles continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and evaluating their potential as therapeutic agents .

properties

IUPAC Name

3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIAQYDCNIBFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one

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